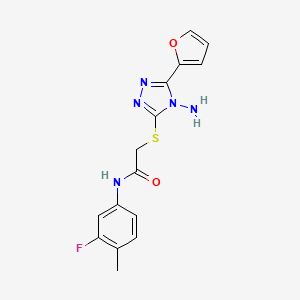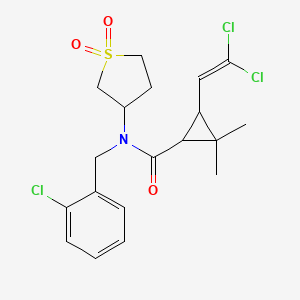
(5Z)-5-(2-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(2-Methoxybenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on ist eine synthetische organische Verbindung, die zur Familie der Thiazolone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolonring umfasst, der mit einer Methoxybenzyliden- und einer Phenylaminogruppe substituiert ist. Aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-(2-Methoxybenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on erfolgt typischerweise durch Kondensation von 2-Methoxybenzaldehyd mit 2-Aminothiazol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Ausbeute und Reinheit zu erhalten.
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für (5Z)-5-(2-Methoxybenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um eine effiziente und kostengünstige Produktion in größerem Maßstab zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5Z)-5-(2-Methoxybenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Thiazolidinderivat umwandeln.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Halogenide oder Amine können unter basischen oder sauren Bedingungen verwendet werden, um eine Substitution zu erreichen.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Thiazolidinderivate.
Substitution: Verschiedene substituierte Thiazolonderivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Studien zu seinem Potenzial als Therapeutikum bei der Behandlung bestimmter Krankheiten.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-(2-Methoxybenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on ist nicht vollständig verstanden. Es wird angenommen, dass es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert, um seine biologischen Wirkungen auszuüben. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu ihren beobachteten antimikrobiellen oder therapeutischen Eigenschaften führt.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-(2-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate certain pathways, leading to its observed antimicrobial or therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5Z)-5-(2-Hydroxybenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on: Ähnliche Struktur, jedoch mit einer Hydroxygruppe anstelle einer Methoxygruppe.
(5Z)-5-(2-Chlorbenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on: Ähnliche Struktur, jedoch mit einer Chlorogruppe anstelle einer Methoxygruppe.
Einzigartigkeit
Das Vorhandensein der Methoxygruppe in (5Z)-5-(2-Methoxybenzyliden)-2-(Phenylamino)-1,3-thiazol-4(5H)-on verleiht im Vergleich zu seinen Analogen einzigartige chemische und biologische Eigenschaften. Diese funktionelle Gruppe kann die Reaktivität, Löslichkeit und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen, was sie zu einer Verbindung von Interesse für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C17H14N2O2S |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-10-6-5-7-12(14)11-15-16(20)19-17(22-15)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,19,20)/b15-11- |
InChI-Schlüssel |
QSOXZQMTWVWWEY-PTNGSMBKSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2 |
Kanonische SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

